molecular formula C14H14O3 B14545893 3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione CAS No. 62222-73-5

3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione

Cat. No.: B14545893
CAS No.: 62222-73-5
M. Wt: 230.26 g/mol
InChI Key: APBRHPFYTQYUPF-UHFFFAOYSA-N
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Description

3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione is an organic compound with a unique structure that includes an oxolane ring and a phenylbutan-2-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione typically involves the reaction of 4-phenylbutan-2-one with maleic anhydride under acidic conditions. The reaction proceeds through a condensation mechanism, forming the oxolane ring and introducing the phenylbutan-2-ylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxolane ring to other functional groups.

    Substitution: The phenylbutan-2-ylidene group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Phenylbutan-2-yl)oxolane-2,5-dione
  • 3-(4-Isopropylphenyl)oxolane-2,5-dione
  • 3-(4-Ethylphenyl)oxolane-2,5-dione

Uniqueness

3-(4-Phenylbutan-2-ylidene)oxolane-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

62222-73-5

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

3-(4-phenylbutan-2-ylidene)oxolane-2,5-dione

InChI

InChI=1S/C14H14O3/c1-10(12-9-13(15)17-14(12)16)7-8-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

APBRHPFYTQYUPF-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC(=O)OC1=O)CCC2=CC=CC=C2

Origin of Product

United States

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